molecular formula C5H8O3 B14137334 2-Formylbutanoic acid CAS No. 4442-98-2

2-Formylbutanoic acid

Cat. No.: B14137334
CAS No.: 4442-98-2
M. Wt: 116.11 g/mol
InChI Key: FKJHLNDJJGVDEE-UHFFFAOYSA-N
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Description

2-Formylbutanoic acid: is an organic compound with the molecular formula C5H8O3 . It is a carboxylic acid with an aldehyde functional group at the second carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylbutanoic acid can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Formylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid, resulting in the formation of butanedioic acid.

    Reduction: The aldehyde group can be reduced to form 2-hydroxybutanoic acid using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols (for esterification), amines (for amidation), and other nucleophiles.

Major Products:

    Oxidation: Butanedioic acid.

    Reduction: 2-Hydroxybutanoic acid.

    Substitution: Various esters and amides.

Scientific Research Applications

2-Formylbutanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-formylbutanoic acid involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophiles, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Formylbutanoic acid is unique due to the presence of both an aldehyde and a carboxylic acid functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

2-formylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-4(3-6)5(7)8/h3-4H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJHLNDJJGVDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541649
Record name 2-Formylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4442-98-2
Record name 2-Formylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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